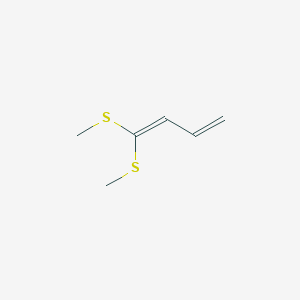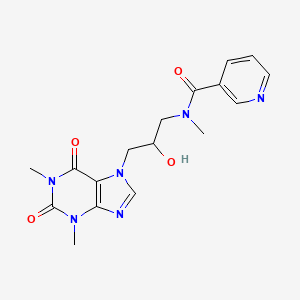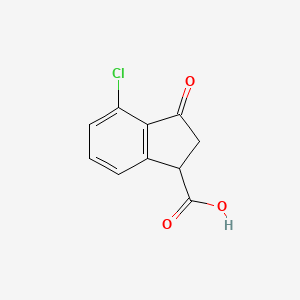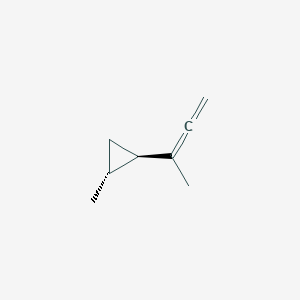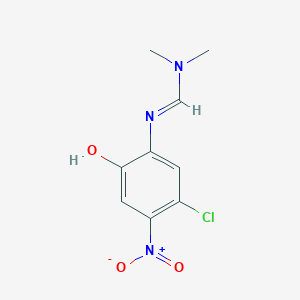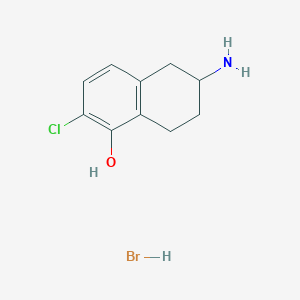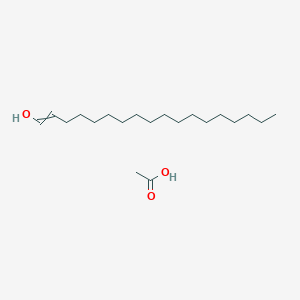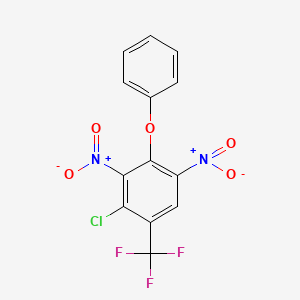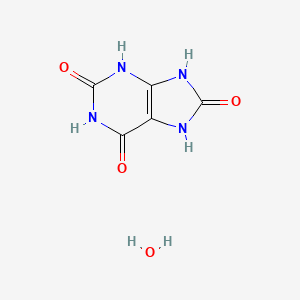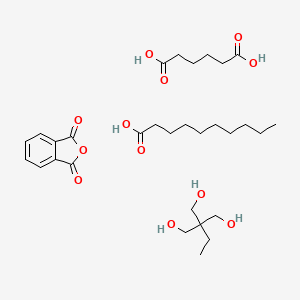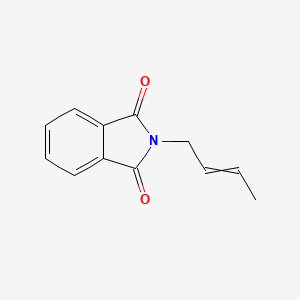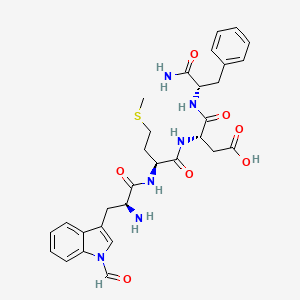
N(alpha)-Formyltetragastrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(alpha)-Formyltetragastrin is a synthetic peptide analog of gastrin, a hormone that stimulates the secretion of gastric acid in the stomach
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Formyltetragastrin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling reagent like hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the formyl group is introduced at the N-terminal using formic acid or formylating agents under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.
化学反应分析
Types of Reactions
N(alpha)-Formyltetragastrin can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
N(alpha)-Formyltetragastrin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Helps in understanding the role of gastrin in gastrointestinal physiology and its interaction with gastric receptors.
Medicine: Potential therapeutic agent for conditions related to gastric acid secretion, such as peptic ulcers and Zollinger-Ellison syndrome.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations.
作用机制
N(alpha)-Formyltetragastrin exerts its effects by binding to the gastrin/cholecystokinin B (CCK-B) receptors on the surface of gastric parietal cells. This binding activates intracellular signaling pathways, leading to the secretion of gastric acid. The primary molecular targets include the CCK-B receptors and downstream effectors such as protein kinase C (PKC) and phospholipase C (PLC).
相似化合物的比较
Similar Compounds
Pentagastrin: Another synthetic peptide analog of gastrin, used for diagnostic purposes.
Cholecystokinin (CCK): A peptide hormone with similar functions to gastrin, involved in digestive processes.
Gastrin-17: A naturally occurring form of gastrin with similar biological activity.
Uniqueness
N(alpha)-Formyltetragastrin is unique due to its specific structural modifications, which enhance its stability and binding affinity to the CCK-B receptors. This makes it a valuable tool for research and potential therapeutic applications.
属性
CAS 编号 |
66025-31-8 |
|---|---|
分子式 |
C30H36N6O7S |
分子量 |
624.7 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1-formylindol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H36N6O7S/c1-44-12-11-22(33-28(41)21(31)14-19-16-36(17-37)25-10-6-5-9-20(19)25)29(42)35-24(15-26(38)39)30(43)34-23(27(32)40)13-18-7-3-2-4-8-18/h2-10,16-17,21-24H,11-15,31H2,1H3,(H2,32,40)(H,33,41)(H,34,43)(H,35,42)(H,38,39)/t21-,22-,23-,24-/m0/s1 |
InChI 键 |
DISFDUKFTWMOQB-ZJZGAYNASA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN(C3=CC=CC=C32)C=O)N |
规范 SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN(C3=CC=CC=C32)C=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
